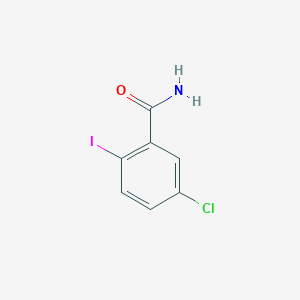

5-Chloro-2-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAJMHBXBIZOES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Iodobenzamide and Analogous Structures

Established Synthetic Routes to 2-Iodobenzamides and Halogenated Benzamides

Traditional synthetic approaches to halogenated benzamides typically rely on a linear sequence of reactions, starting from readily available precursors and building complexity step-by-step. These methods often involve the initial synthesis of a substituted benzoic acid, followed by the formation of the amide bond.

Approaches Involving Halogenated Benzoic Acid Precursors

A common and logical strategy for synthesizing 5-Chloro-2-iodobenzamide begins with the preparation of the corresponding 5-chloro-2-iodobenzoic acid. This intermediate can be synthesized from simpler starting materials. One documented route starts with 2-chlorobenzoic acid. google.com This process involves a sequence of nitration, reduction, and a Sandmeyer-type reaction.

The key steps are:

Nitration: 2-chlorobenzoic acid is treated with nitric acid in the presence of concentrated sulfuric acid to introduce a nitro group, yielding 2-chloro-5-nitrobenzoic acid. google.com

Reduction: The nitro group of 2-chloro-5-nitrobenzoic acid is then reduced to an amino group using a reducing agent like iron powder in ethanol/water, forming 2-chloro-5-aminobenzoic acid. google.com

Diazotization and Iodination: The resulting amino group is converted into a diazonium salt using sodium nitrite and a strong acid. This intermediate is then treated with an iodide source, such as potassium iodide, to replace the diazonium group with iodine, affording the target 2-chloro-5-iodobenzoic acid. google.com

Similarly, other iodinated benzoic acids can be prepared from corresponding aminobenzoic acids or by direct iodination if the substrate's electronics permit selective functionalization. nih.gov For instance, 2-iodobenzoic acid itself is commonly prepared from 2-aminobenzoic acid (anthranilic acid) via a similar diazotization and iodination sequence. mdpi.com

Table 1: Synthesis of Halogenated Benzoic Acid Precursors

| Starting Material | Key Reactions | Intermediate(s) | Final Product |

| 2-Chlorobenzoic Acid | 1. Nitration2. Reduction3. Diazotization/Iodination | 2-Chloro-5-nitrobenzoic acid, 2-Chloro-5-aminobenzoic acid | 2-Chloro-5-iodobenzoic acid |

| 2-Aminobenzoic Acid | 1. Diazotization2. Iodination | 2-Diazoniumbenzoic acid salt | 2-Iodobenzoic acid |

Amidation Reactions for Benzamide (B126) Formation

Once the desired halogenated benzoic acid is obtained, the next step is the formation of the primary amide. This transformation, known as amidation, can be achieved through several well-established methods. nih.gov

Via Acyl Chlorides: The most traditional method involves converting the carboxylic acid into a more reactive acyl chloride. nih.gov This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia or an ammonia equivalent to form the benzamide. This is a robust and widely used method. researchgate.net

Direct Condensation with Coupling Reagents: To avoid the harsh conditions of acyl chloride formation, various coupling reagents have been developed that activate the carboxylic acid in situ. These activated intermediates then react with an amine source. nih.gov While highly effective, the use of stoichiometric coupling agents can generate significant waste. ucl.ac.uk

Catalytic Direct Amidation: More modern and "green" approaches utilize catalysts to directly condense a carboxylic acid and an amine, releasing only water as a byproduct. ucl.ac.ukacs.org Boron-based catalysts, such as boric acid or boronic acids, have proven effective for this transformation under dehydrating conditions. nih.govresearchgate.net Lewis acid metal complexes, including those of titanium (e.g., TiCl₄), can also mediate this direct condensation. nih.gov

Table 2: Comparison of Amidation Methods for Benzamide Formation

| Method | Reagents | Advantages | Disadvantages |

| Acyl Chloride Route | Thionyl chloride or Oxalyl chloride, followed by Ammonia | High reactivity, generally high yields. nih.gov | Harsh reagents, generates HCl byproduct. |

| Direct Condensation | Coupling reagents (e.g., DCC, EDC, COMU) | Milder conditions, high efficiency. ucl.ac.uk | Stoichiometric waste, potential for side reactions. ucl.ac.uk |

| Catalytic Amidation | Boronic acids, TiCl₄, ZrCl₄ | Atom economical (water is the only byproduct). nih.govacs.org | Often requires high temperatures and removal of water. acs.org |

Regioselective Halogenation Strategies

An alternative to building the molecule from a pre-halogenated precursor is to introduce the halogen atoms onto an existing benzamide or benzoic acid scaffold. The challenge lies in controlling the position of the incoming halogen (regioselectivity).

Direct electrophilic halogenation of a benzamide is governed by the electronic properties of the amide group, which is a meta-director. However, modern synthetic chemistry has developed strategies to override this inherent selectivity. A powerful approach is the use of a directing group to guide a metal catalyst to a specific C-H bond. rsc.org

For instance, the amide group itself can act as a directing group in palladium(II)-catalyzed reactions to functionalize the ortho C-H bond. rsc.org By using a suitable palladium catalyst and a halogenating agent like N-halosuccinimide (NXS, where X = Cl, Br, I), it is possible to selectively introduce a halogen at the position adjacent to the amide-bearing carbon. rsc.orgacs.org Kumar's group developed a Brønsted acid-promoted palladium(II) catalyst system for the regioselective halogenation (Cl, Br, I) of the aromatic ring of various benzamide derivatives. rsc.org This method leverages the chelation of the metal to the amide's oxygen atom to activate the nearby C-H bond for functionalization.

Table 3: Catalytic Systems for Regioselective Halogenation

| Catalyst System | Directing Group | Halogen Source | Position Halogenated |

| Pd(OAc)₂ / TfOH | Amide | N-Halosuccinimide (NXS) | Ortho to amide |

| Rhodium complexes | Carbamate | N-Bromosuccinimide (NBS) | Ortho to carbamate |

| Ni(OAc)₂ / TfOH | Amide, Ester, Sulfonamide | N-Halosuccinimide (NXS) | Ortho to directing group rsc.org |

Advanced Synthetic Approaches to this compound Derivatives

Recent advances in organic synthesis, particularly in the field of transition-metal catalysis, have provided more sophisticated and efficient routes to complex molecules like this compound. These methods often offer higher selectivity and can shorten synthetic sequences.

Palladium-Catalyzed Coupling Reactions in Synthesis of Iodobenzamides

Palladium catalysis is a cornerstone of modern C-H functionalization. nih.gov These reactions allow for the direct conversion of a C-H bond into a C-halogen bond with high regioselectivity, guided by a directing group.

One advanced strategy involves using a removable directing group, such as picolinamide (B142947) (PA), to achieve iodination at a specific site. beilstein-journals.orgd-nb.info A substrate can be designed with a picolinamide group, which strongly coordinates to a palladium catalyst. This directs the catalytic activity to a specific, often remote, C-H bond for iodination using an iodine source like N-iodosuccinimide (NIS). d-nb.info While this provides excellent control, it requires additional steps to install and later remove the directing group.

Another powerful palladium-catalyzed method is carbonylative amidation. This approach can construct the benzamide moiety directly from an aryl halide. ucl.ac.ukresearchgate.net For example, a di-halogenated benzene (B151609), such as 1-chloro-4-iodobenzene, could potentially be reacted with carbon monoxide and an amine source in the presence of a palladium catalyst. The challenge in such a reaction would be to achieve selective carbonylation at one of the C-halogen bonds, which is typically the more reactive C-I bond.

Table 4: Palladium-Catalyzed Reactions for Iodobenzamide Synthesis

| Reaction Type | Key Features | Example Catalyst/Reagents |

| Directed C-H Iodination | Uses a directing group (e.g., picolinamide) to control regioselectivity. beilstein-journals.orgd-nb.info | Pd(OAc)₂, N-Iodosuccinimide (NIS) |

| Carbonylative Amidation | Forms the amide bond from an aryl halide, CO, and an amine. researchgate.net | Pd catalyst, CO source (e.g., Mo(CO)₆ or CO gas), Amine |

| C-H Activation/Halogenation | The substrate's own functional group directs ortho-halogenation. nih.govrsc.org | Pd(OAc)₂, N-Halosuccinimide (NXS) |

Utilizing Halogenated Aniline Intermediates as Starting Materials

An entirely different synthetic logic involves starting with a halogenated aniline and building the benzamide functionality. This approach can be advantageous if the desired aniline precursor is readily available. For instance, the synthesis could begin with 5-chloro-2-nitroaniline, which can be prepared from m-dichlorobenzene via nitration followed by a high-pressure amination reaction that selectively displaces one chlorine atom. google.com

From 5-chloro-2-nitroaniline, a potential synthetic sequence is:

Diazotization and Iodination: The amino group of 5-chloro-2-nitroaniline can be converted to an iodide via a Sandmeyer reaction, yielding 1-chloro-4-iodo-2-nitrobenzene.

Reduction: The nitro group is then reduced to an amine, providing 5-chloro-2-iodoaniline.

Amide Formation: The final step would involve a method to convert the aniline into a primary benzamide. This is a non-trivial transformation that could involve protection of the amine, ortho-lithiation and carboxylation, followed by amidation, or other multi-step sequences.

A more direct route has been developed for related structures like 3-amino-5-halo-2-iodobenzoates, starting from 2-aminobenzoates. researchgate.net This methodology involves:

Introduction of a nitro group at the C3 position.

Conversion of the C2-amino group into an iodide.

Reduction of the C3-nitro group to an amine. The resulting 3-amino-5-halo-2-iodobenzoate is a versatile intermediate that could be converted into the target benzamide. researchgate.net

Green Chemistry Considerations in the Synthesis of Halogenated Benzamides

The principles of green chemistry are increasingly being integrated into the synthesis of halogenated benzamides to mitigate environmental impact. jddhs.com This involves a focus on reducing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. jddhs.comnih.gov

Atom Economy and Waste Reduction: A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. jddhs.com One-pot synthesis methods are a prime example of this principle in action, as they eliminate the need to isolate and purify intermediate products, thereby reducing solvent usage and waste generation. sioc-journal.cn

Alternative Solvents and Reaction Conditions: A significant portion of the waste generated in chemical synthesis comes from solvents. nih.gov Green chemistry promotes the use of more environmentally benign solvents, such as water, or even solvent-free conditions. nih.gov For example, methods have been developed for the halogenation of anilides and related compounds using ethanol or a mixture of acetonitrile and water as the solvent system. researchgate.net Furthermore, innovative platforms like using filter paper for water-based solvent systems have been shown to streamline the process by simplifying reagent mixing and drying, thus reducing the need for toxic solvents and complex purification steps. rsc.org

Energy Efficiency: Energy-intensive steps can be a major drawback in traditional synthetic routes. Green chemistry seeks to reduce energy consumption by employing milder reaction conditions or using alternative energy sources. jddhs.com Techniques such as microwave-assisted synthesis and sonochemistry (the use of ultrasound) can significantly shorten reaction times and lower energy requirements compared to conventional heating methods. jddhs.comnih.govresearchgate.net Photocatalytic reactions that utilize visible light as an energy source also represent a move towards more sustainable energy use. rsc.orgrsc.org

Catalysis and Reagent Selection: The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher selectivity and under milder conditions. A significant trend is the move away from heavy metal catalysts toward metal-free approaches. An iodine-mediated domino protocol for synthesizing benzamides from ethylarenes, for instance, avoids the use of metal catalysts and other hazardous reagents. organic-chemistry.org Similarly, sustainable protocols for selective halogenation have been developed using readily available and inexpensive materials like sodium halides (NaCl, NaBr, NaI) or ammonium halides in combination with an oxidant like Oxone, eliminating the need for transition-metal catalysts. researchgate.net

| Green Chemistry Principle | Application in Halogenated Benzamide Synthesis | Research Findings |

| Waste Reduction | One-pot synthesis | Reduces intermediate separation steps, leading to higher overall yields (87-94%) and less solvent waste. sioc-journal.cn |

| Safer Solvents | Use of water or eco-friendly solvents like ethanol | Effective halogenation achieved in greener solvent systems, minimizing the use of hazardous organic solvents. researchgate.net Aqueous micellar conditions have also been successfully applied. nih.gov |

| Energy Efficiency | Microwave-assisted and photocatalytic synthesis | Microwave irradiation can accelerate reactions, while photocatalysis uses visible light, both reducing reliance on conventional heating. rsc.orgrsc.orgjddhs.comnih.gov |

| Catalysis | Metal-free catalysts and sustainable reagents | Iodine-mediated protocols and systems using sodium halides with an oxidant provide efficient, environmentally friendly alternatives to heavy metal catalysts. researchgate.netorganic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms within 5-Chloro-2-iodobenzamide can be determined.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the amide group protons. The aromatic region would feature three protons on the substituted benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by the electronic effects of the chloro, iodo, and benzamide (B126) substituents. The amide (-CONH₂) protons typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration semanticscholar.org.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon of the amide group. The chemical shifts are influenced by the electronegativity of the attached halogens and the carbonyl group. For instance, the carbon atom bonded to the iodine (C-2) would be shifted upfield due to the heavy atom effect, while the carbonyl carbon (C-7) would appear significantly downfield rsc.org.

Due to the absence of specific, published experimental spectra in the reviewed literature, the following tables present predicted chemical shifts based on established substituent effects and data from analogous compounds semanticscholar.orgrsc.org.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.20 - 7.30 | d | J(H3-H4) ≈ 8.5 |

| H-4 | ~ 7.70 - 7.80 | dd | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5 |

| H-6 | ~ 7.90 - 8.00 | d | J(H6-H4) ≈ 2.5 |

| -NH₂ | ~ 5.50 - 6.50 | br s | - |

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 142 |

| C-2 | ~ 92 |

| C-3 | ~ 129 |

| C-4 | ~ 139 |

| C-5 | ~ 131 |

| C-6 | ~ 137 |

| C=O | ~ 168 |

To confirm the assignments made from one-dimensional NMR and to elucidate the connectivity of the atoms, two-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would definitively establish the proton-proton coupling network. For this compound, a cross-peak would be observed between the signals for H-3 and H-4, confirming their ortho relationship. Another cross-peak would connect H-4 and H-6, confirming their meta coupling. The absence of a correlation between H-3 and H-6 would further validate their relative positions on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment would be crucial for the unambiguous assignment of the carbon signals. For example, the proton signal predicted for H-3 would show a correlation to the carbon signal for C-3, H-4 to C-4, and H-6 to C-6, thus mapping the proton assignments directly onto the carbon skeleton.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present. IR and Raman spectroscopy are complementary techniques governed by different selection rules semanticscholar.org.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The analysis of a closely related compound, 5-chloro-2-hydroxybenzamide, provides insight into the expected vibrational modes rsc.org.

Amide Group Vibrations: The primary amide group gives rise to several distinct bands. The N-H stretching vibrations are expected as a pair of bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong, prominent band typically found around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) usually appears near 1640-1550 cm⁻¹.

Aromatic Ring Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C stretching vibrations within the benzene ring typically occur in the 1600-1450 cm⁻¹ region.

Carbon-Halogen Vibrations: The C-Cl stretching vibration is anticipated in the fingerprint region, generally between 800 and 600 cm⁻¹. The C-I stretching vibration occurs at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide (-CONH₂) | N-H Stretch | 3350 - 3150 |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1670 - 1640 |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1620 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aryl Halide | C-Cl Stretch | 750 - 700 |

| Aryl Halide | C-I Stretch | 600 - 500 |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on the fragmentation pattern of the molecule.

For this compound (C₇H₅ClINO), the calculated monoisotopic mass is approximately 280.91 u. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺˙). Due to the presence of chlorine, a characteristic isotopic pattern is expected for any chlorine-containing fragment. Chlorine has two main isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in an M⁺˙ peak and an M+2 peak with a relative intensity ratio of approximately 3:1 chemguide.co.uk.

Publicly available GC-MS data confirms the molecular ion peak at an m/z of 281 (nominal mass), which corresponds to the molecule containing the ³⁵Cl isotope nih.gov. The data also shows significant fragment ions.

Key Mass Spectrometry Data for this compound nih.gov

| m/z | Proposed Identity |

| 281 | [M]⁺˙ (Molecular Ion with ³⁵Cl) |

| 265 | [M - NH₂]⁺ |

| 110 | [C₆H₃Cl]⁺ |

The fragmentation likely begins with the loss of the amide radical (•NH₂) to yield the acylium ion at m/z 265. Subsequent loss of the iodine radical and the carbonyl group (CO) would lead to the chlorophenyl fragment observed at m/z 110. This fragmentation pattern is consistent with the proposed structure.

Integration of Spectroscopic Data for Comprehensive Structural Determination

The definitive structural elucidation of this compound is achieved by integrating the data from each spectroscopic technique.

Mass Spectrometry confirms the molecular weight of the compound is 281.48 g/mol and its elemental composition includes one chlorine atom, as evidenced by the M⁺˙ peak at m/z 281 and the expected M+2 isotope pattern chemguide.co.uknih.gov. The fragmentation pattern further supports the presence of an amide group and a chloroiophenyl core.

Vibrational Spectroscopy (IR/Raman) identifies the key functional groups. The characteristic bands for the primary amide (N-H and C=O stretches) and the substituted aromatic ring confirm the benzamide class of the compound. The low-frequency bands corresponding to C-Cl and C-I stretches are consistent with the halogen substituents.

NMR Spectroscopy (¹H, ¹³C, and 2D) provides the final, detailed map of the structure. ¹H and ¹³C NMR confirm the number of unique protons and carbons. The predicted splitting patterns in the ¹H NMR (a doublet and a doublet of doublets) and the correlations that would be seen in a COSY spectrum would establish the 1,2,4-trisubstitution pattern on the benzene ring. HSQC would link these proton signals directly to their corresponding carbons, and the downfield carbonyl signal in the ¹³C spectrum would confirm the amide functional group, completing the structural puzzle.

Together, these complementary techniques provide a detailed and unambiguous characterization, confirming the identity and structure of this compound.

Reactivity and Chemical Transformations Involving 5 Chloro 2 Iodobenzamide

Hypervalent Iodine Chemistry and Catalytic Applications

5-Chloro-2-iodobenzamide serves as a valuable precursor in the field of hypervalent iodine chemistry, primarily functioning as a pre-catalyst for a variety of oxidative transformations. Its reactivity stems from the ability of the iodine atom to be readily oxidized to higher valence states, forming highly reactive hypervalent iodine species. These species are then capable of mediating a range of chemical reactions, most notably the oxidation of organic substrates.

The utility of this compound in catalytic applications hinges on its role as a precursor to active hypervalent iodine(III) and iodine(V) species. In the presence of a suitable terminal oxidant, such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄), the iodine atom in this compound is oxidized from its initial I(I) state to a hypervalent I(V) state. This in situ generation of the active catalyst circumvents the need to handle potentially unstable or explosive isolated hypervalent iodine compounds. acsgcipr.orgbeilstein-journals.org

Research on a series of N-isopropyl-2-iodobenzamides has shed light on the influence of substituents on the benzene (B151609) ring on the catalytic activity. A study systematically investigating this "substituent effect" revealed a clear trend in reactivity for the oxidation of benzhydrol to benzophenone. The reactivity was found to increase in the order of 5-NO₂ < 5-CO₂Me, 3-OMe < 5-OAc < 5-Cl < H, 4-OMe < 5-Me < 5-OMe. beilstein-journals.org This trend indicates that the 5-chloro substituent, while slightly deactivating compared to an unsubstituted benzamide (B126), still allows for effective catalytic activity. The electronic properties of the substituent influence the rate of formation and the reactivity of the generated hypervalent iodine species. beilstein-journals.org

Hypervalent iodine species generated from this compound are effective catalysts for the oxidation of various organic substrates, particularly alcohols. These reactions are typically carried out under mild conditions, often at room temperature, and offer an environmentally benign alternative to traditional heavy metal-based oxidants. beilstein-journals.orgelsevierpure.com

In the presence of a catalytic amount of a 2-iodobenzamide (B1293540), such as the 5-chloro derivative, and a stoichiometric amount of a co-oxidant like Oxone®, primary alcohols are efficiently oxidized directly to carboxylic acids. elsevierpure.com The reaction proceeds through an intermediate aldehyde, which is further oxidized under the reaction conditions. acsgcipr.org This transformation is of significant utility in organic synthesis for the preparation of carboxylic acids from readily available primary alcohols.

Table 1: Representative Oxidation of Primary Alcohols to Carboxylic Acids *

| Entry | Substrate (Primary Alcohol) | Product (Carboxylic Acid) |

| 1 | Benzyl alcohol | Benzoic acid |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid |

| 3 | 1-Hexanol | Hexanoic acid |

| 4 | Cinnamyl alcohol | Cinnamic acid |

*Data is representative of the general reactivity of 2-iodobenzamide catalysts.

Secondary alcohols are selectively oxidized to the corresponding ketones under similar catalytic conditions. The reaction is generally high-yielding and avoids over-oxidation. elsevierpure.com The study on substituted N-isopropyl-2-iodobenzamides demonstrated that the 5-chloro derivative is a competent pre-catalyst for this transformation. beilstein-journals.org

Table 2: Representative Oxidation of Secondary Alcohols to Ketones *

| Entry | Substrate (Secondary Alcohol) | Product (Ketone) |

| 1 | Benzhydrol | Benzophenone |

| 2 | 1-Phenylethanol | Acetophenone |

| 3 | Cyclohexanol | Cyclohexanone |

| 4 | 2-Octanol | 2-Octanone |

*Data is representative of the general reactivity of 2-iodobenzamide catalysts.

The catalytic cycle for the oxidation of alcohols using 2-iodobenzamides is initiated by the oxidation of the monovalent iodine of the pre-catalyst to a pentavalent iodine species by a terminal oxidant like Oxone®. acsgcipr.orgnii.ac.jp A plausible mechanism for this process is outlined below:

Activation of the Pre-catalyst: The 2-iodobenzamide (a monovalent iodine species) is oxidized by the co-oxidant (e.g., Oxone®) to form a trivalent iodine species. beilstein-journals.org

Further Oxidation: This trivalent iodine intermediate is then further oxidized to the active pentavalent iodine species. beilstein-journals.orgnii.ac.jp The rate of this step is influenced by the electronic nature of the substituents on the aromatic ring. beilstein-journals.org

Oxidation of the Substrate: The generated pentavalent iodine species oxidizes the alcohol substrate (primary or secondary) to the corresponding carbonyl compound (aldehyde or ketone). In this step, the hypervalent iodine is reduced back to a lower oxidation state, typically a trivalent iodine species. beilstein-journals.org

Further Oxidation of Aldehyde (for primary alcohols): In the case of primary alcohols, the initially formed aldehyde is further oxidized to a carboxylic acid by the oxidant, potentially assisted by the iodine species. acsgcipr.orgbeilstein-journals.org

Catalyst Regeneration: The reduced iodine species is then re-oxidized by the terminal oxidant, regenerating the active pentavalent iodine catalyst and completing the catalytic cycle. acsgcipr.orgbeilstein-journals.org

The high reactivity of certain substituted 2-iodobenzamides at room temperature is attributed to the rapid generation of the pentavalent iodine species from the monovalent precursor. beilstein-journals.org

While the primary application of this compound in catalysis is centered on oxidation reactions, related hypervalent iodine compounds derived from iodobenzamides have shown utility in other transformations such as esterification and amidation.

Benziodazolones, which are nitrogen analogs of the more common benziodoxolones, can be synthesized from iodobenzamides. proquest.com These benziodazolone reagents, in combination with triphenylphosphine (B44618) and pyridine, have been shown to facilitate the direct esterification of alcohols and amidation of amines. proquest.com In a comparative study, a benziodazolone reagent was found to be more efficient than its analogous benziodoxolone counterpart in an esterification reaction. proquest.com This suggests that hypervalent iodine species derived from this compound could potentially be employed in similar coupling reactions, offering a pathway for the formation of ester and amide bonds under mild conditions.

Catalytic Oxidation Reactions of Organic Substrates (e.g., Alcohols, Amines)

Substitution and Functionalization Reactions of the Benzene Ring

The benzene ring of this compound is substituted with two halogen atoms and an amide group, which collectively influence its reactivity towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Pathways

The directing effects of the substituents on the aromatic ring of this compound play a crucial role in determining the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Both the chloro and iodo groups are deactivating towards electrophilic attack due to their electron-withdrawing inductive effect. However, they are ortho, para-directing because of the ability of their lone pairs of electrons to stabilize the arenium ion intermediate through resonance.

The amide group (-CONH2) is also generally considered a deactivating group, but its directing effect is more complex and can be influenced by reaction conditions. It is typically a meta-director. In the case of this compound, the positions ortho and para to the halogens are already occupied or sterically hindered. The positions available for substitution are C4 and C6. The directing effects of the substituents would therefore guide incoming electrophiles. For instance, in nitration or halogenation reactions, the substitution pattern would be determined by the combined influence of these groups.

Detailed research findings on specific electrophilic aromatic substitution reactions on this compound are not extensively documented in publicly available literature, indicating a potential area for further investigation.

Nucleophilic Aromatic Substitution at Halogenated Positions

The presence of two halogen atoms on the benzene ring opens up the possibility of nucleophilic aromatic substitution (SNA) reactions. The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a better leaving group. Consequently, nucleophilic attack is expected to occur preferentially at the C2 position (bearing the iodine atom).

Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of aryl halides. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination provide powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. In the context of this compound, the higher reactivity of the C-I bond allows for selective functionalization at the C2 position while leaving the C-Cl bond intact for potential subsequent transformations.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Chloro-2-arylbenzamide |

| Heck Coupling | Alkene, Pd catalyst, base | 5-Chloro-2-alkenylbenzamide |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | 5-Chloro-2-alkynylbenzamide |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Chloro-2-(substituted amino)benzamide |

While these reactions are mechanistically plausible and widely applied to other aryl halides, specific examples with detailed experimental data for this compound require further exploration in the scientific literature.

Reactivity at the Amide Moiety

The amide group of this compound is a key site for chemical modifications, allowing for its conversion into other functional groups or the construction of more complex molecular architectures.

Hydrolysis and Derivatization Reactions of the Amide Group

The amide functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-chloro-2-iodobenzoic acid. This transformation is a fundamental reaction for the conversion of amides.

Furthermore, the amide group can participate in various derivatization reactions. A notable example is the copper-catalyzed intramolecular cyclization of this compound to form a benzoxazinone (B8607429) derivative. This reaction highlights the potential for the amide nitrogen to act as a nucleophile, leading to the formation of heterocyclic systems.

A specific example of such a transformation involves the reaction of this compound with phenylboronic acid in the presence of a copper catalyst, leading to the formation of 6-chloro-2-phenyl-4H-3,1-benzoxazin-4-one.

Table 2: Derivatization of the Amide Group in this compound

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| This compound | Phenylboronic acid, CuI (10 mol%), K₃PO₄ (2 eq.), CaCl₂ (2 eq.), Toluene, 120 °C, 6 h | 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one | 87% | karger.com |

This reaction demonstrates a sophisticated transformation where the amide group is integral to the formation of a new heterocyclic ring system, showcasing the synthetic utility of this compound as a building block.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

DFT is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to predict a wide range of molecular properties.

Geometry Optimization and Vibrational Frequency Analysis

A foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 5-Chloro-2-iodobenzamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms.

Following optimization, a vibrational frequency analysis is typically performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. The vibrational modes would correspond to the stretching, bending, and torsional motions of the atoms within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. An analysis of this compound would involve visualizing the spatial distribution of these orbitals to understand which parts of the molecule are most involved in electron donation and acceptance.

Molecular Electrostatic Potential (MESP) Surface Analysis

The MESP surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior, particularly in relation to electrophilic and nucleophilic attacks. The surface is colored according to the electrostatic potential, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MESP would likely show negative potential around the oxygen and chlorine atoms and positive potential near the hydrogen atoms of the amide group.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. This method allows for the quantification of intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Topological Analyses (e.g., QTAIM, ELF, LOL, NCI, RDG) for Bonding Characteristics and Non-Covalent Interactions

Topological analyses of the electron density provide a rigorous framework for characterizing chemical bonds and non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. The analysis of the electron density at bond critical points (BCPs) provides information about the nature of the chemical bonds (e.g., covalent vs. ionic).

Electron Localization Function (ELF) and Localization-Opposite Spin (LOL): These functions provide a measure of the spatial localization of electrons, helping to distinguish between covalent bonds, lone pairs, and atomic cores.

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG): These methods are particularly useful for visualizing and characterizing weak non-covalent interactions, such as hydrogen bonds and van der Waals forces, which can be crucial for understanding molecular aggregation and crystal packing.

Prediction of Reactivity Sites and Reaction Mechanisms using Fukui Functions and Global Reactivity Descriptors

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is added to or removed from the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational flexibility and the influence of the surrounding environment. For this compound, MD simulations can elucidate the rotational dynamics around key single bonds, the preferred three-dimensional arrangements of the molecule, and how these are modulated by different solvents. While specific MD studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational and theoretical investigations of structurally similar substituted benzamides.

The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-C(O) bond, which determines the orientation of the amide group relative to the benzene (B151609) ring. This rotation is subject to steric hindrance from the ortho-iodo substituent and electronic effects from both the chloro and iodo substituents. Theoretical calculations on related 2-halobenzamides suggest that the planarity of the molecule is often distorted to alleviate steric strain.

Furthermore, the amide group itself possesses a significant rotational barrier around the C-N bond due to its partial double bond character. This can lead to the existence of different rotamers. The interplay of these rotational degrees of freedom results in a complex potential energy surface with various local minima corresponding to different stable conformations.

The choice of solvent is expected to have a profound impact on the conformational equilibrium of this compound. Solvents can influence the relative stability of different conformers through dipole-dipole interactions, hydrogen bonding, and bulk dielectric effects. For instance, polar solvents may stabilize more polar conformers, while nonpolar solvents might favor less polar or more compact structures.

Computational studies on analogous compounds, such as 2-chlorobenzamide, have demonstrated the significant effect of the solvent on the conformational preferences. These studies often analyze the equilibrium between cis and trans conformers, where the disposition of the ortho-substituent relative to the carbonyl oxygen is considered. It has been shown that for 2-chlorobenzamide, both the cis and trans conformers are non-planar. The relative energies of these conformers, and thus their population distribution, are sensitive to the solvent environment.

To illustrate the potential impact of solvents on the conformational flexibility of a molecule like this compound, the following table presents hypothetical data based on trends observed for similar halobenzamides. This data showcases how the relative free energy and population of different conformers might vary in solvents of differing polarity.

| Solvent | Dielectric Constant (ε) | Conformer | Dihedral Angle (O=C-C-C) | Relative Free Energy (kcal/mol) | Population (%) |

| Non-Polar | ~2 | Conformer A | 30° | 0.0 | 73 |

| Conformer B | 150° | 0.8 | 27 | ||

| Polar Aprotic | ~37 | Conformer A | 35° | 0.0 | 60 |

| Conformer B | 145° | 0.4 | 40 | ||

| Polar Protic | ~80 | Conformer A | 25° | 0.0 | 85 |

| Conformer B | 155° | 1.2 | 15 |

Note: The data in this table is illustrative and intended to demonstrate the concepts of conformational flexibility and solvent effects, based on general principles and findings for related molecules. It does not represent experimentally verified data for this compound.

In this hypothetical scenario:

Conformer A and Conformer B represent two stable conformations of this compound, characterized by different dihedral angles of the amide group relative to the benzene ring.

In a non-polar solvent , Conformer A is significantly more stable.

In a polar aprotic solvent , the energy difference between the conformers is reduced, leading to a more evenly distributed population. This suggests that Conformer B might have a larger dipole moment and is therefore stabilized by the polar environment.

In a polar protic solvent , the equilibrium shifts back towards a preference for Conformer A, which could be indicative of specific hydrogen bonding interactions between the solvent and this particular conformation.

Molecular dynamics simulations would be instrumental in generating a more detailed and dynamic picture of these solvent-solute interactions. Such simulations could reveal the structure and lifetime of solvent shells around the solute, the frequency of conformational transitions, and the specific hydrogen bonding networks that may form, particularly with protic solvents. These detailed insights are crucial for understanding the behavior of this compound in different chemical environments.

Research Applications in Medicinal Chemistry and Biological Sciences in Vitro Focus

Structure-Activity Relationship (SAR) Studies of 5-Chloro-2-iodobenzamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For derivatives of this compound, SAR analyses focus on understanding the roles of the halogen atoms and modifications to the amide side chain.

The substitution pattern of this compound is particularly noteworthy. The chlorine atom at the 5-position and the iodine atom at the 2-position contribute distinct properties. Generally, the introduction of halogens can enhance biological potency. For instance, in a study of kynurenic acid analogs, the addition of a chlorine atom at the 7-position increased potency 70-fold, and further addition of an iodine atom at the 5-position resulted in a compound 1000-fold more potent than the parent molecule, highlighting the favorable electronic and receptor interaction effects of halogens. drugdesign.org The antiplasmodial and cytotoxic activity of 2-phenoxybenzamide (B1622244) derivatives was also found to be strongly dependent on the substitution pattern of the anilino partial structure. nih.gov

In kinase inhibitors based on a 4-anilinoquinazoline (B1210976) pharmacophore, it was found that substituting the anilino ring at the meta-position with halogen atoms leads to very potent compounds. drugdesign.org This is due to favorable steric interactions within a hydrophobic region of the EGF-R-ATP binding domain. drugdesign.org This principle underscores the importance of the specific positioning of the chloro and iodo groups in this compound derivatives for potential kinase inhibition. The iodine atom, in particular, is a strong halogen bond donor, a property that can significantly enhance binding affinity to target proteins.

The amide side chain of the benzamide (B126) scaffold is a versatile point for chemical modification to modulate biological activity, solubility, and selectivity. The nature, size, and position of substituents on the amide nitrogen can dramatically alter the compound's interaction with biological targets. rsc.org

Studies on related benzamide and picolinamide (B142947) derivatives have shown that the position of a dimethylamine (B145610) side chain markedly influences inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, derivatives with a para-substituted dimethylamine side chain exhibited more potent inhibition and higher selectivity for AChE compared to meta- or ortho-substituted analogs. nih.gov

In Vitro Biological Activity Screening

The unique structural features of this compound derivatives make them attractive candidates for screening against a variety of biological targets. In vitro assays are crucial for identifying and characterizing their potential therapeutic activities, including enzyme inhibition, antiproliferative effects, and antimicrobial properties.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for developing skin-whitening agents and treatments for hyperpigmentation disorders. nih.govresearchgate.net Benzamide derivatives have emerged as a promising class of tyrosinase inhibitors. A study on N-(acryloyl)benzamide (NAB) derivatives demonstrated that certain analogs exhibit potent inhibitory activity against mushroom tyrosinase. nih.gov For example, compounds 1a and 1j from the series showed significantly stronger inhibition of tyrosinase activity in B16F10 melanoma cells than the well-known inhibitor kojic acid. nih.gov The anti-melanogenic effects were directly attributed to tyrosinase inhibition. nih.gov The potent activity of compound 1j , which contains hydroxyl groups, suggests that derivatives of this compound could be functionalized to achieve similar or enhanced effects. nih.gov

Table 1: In Vitro Tyrosinase Inhibition by N-(acryloyl)benzamide (NAB) Derivatives

| Compound | Tyrosinase Inhibition in B16F10 Cells (%) at 25 µM | Melanin Content Reduction in B16F10 Cells (%) at 25 µM |

|---|---|---|

| 1a | 59.70% | 47.97% |

| 1j | 76.77% | 61.77% |

| Kojic Acid | 50.30% | 38.98% |

| Arbutin | 41.78% (at 400 µM) | Not Reported |

Data sourced from a study on N-(acryloyl)benzamide derivatives. nih.gov

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. researchgate.net Consequently, kinase inhibitors are a major class of anticancer drugs. The 5-chloro-substituted indole (B1671886) scaffold, structurally related to this compound, has proven to be a fertile ground for discovering potent kinase inhibitors.

A novel series of 5-chloro-indole-2-carboxylate derivatives demonstrated significant inhibitory activity against mutant EGFR (Epidermal Growth Factor Receptor) and BRAF pathways, which are over-activated in many cancers. nih.gov Several of these compounds exhibited potent antiproliferative activity with GI50 values in the nanomolar range. nih.gov Specifically, compounds 3b and 3e showed strong inhibition of the BRAFV600E mutant kinase. nih.gov

Similarly, another series of 5-substituted-indole-2-carboxamides was developed as dual inhibitors of EGFR and Cyclin-Dependent Kinase-2 (CDK2). rsc.org Compounds 5i and 5j from this series were identified as potent dual inhibitors with significant antiproliferative action. rsc.orgunifi.it Furthermore, N-benzylated 5-hydroxybenzothiophene-2-carboxamides have been developed as multi-targeted inhibitors of Dyrk1A, Dyrk1B, and Clk1 kinases, which are overexpressed in multiple cancers. researchgate.netnih.govmdpi.com

Table 2: In Vitro Kinase Inhibition by 5-Chloro-Indole Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 3b (indole-2-carboxylate) | BRAFV600E | 37 |

| 3e (indole-2-carboxylate) | BRAFV600E | 35 |

| 5g (indole-2-carboxamide) | CDK2 | 33 ± 04 |

| 5i (indole-2-carboxamide) | EGFR | 85 ± 07 |

| 5j (indole-2-carboxamide) | EGFR | 91 ± 09 |

| Erlotinib (B232) (Reference) | EGFR | 80 |

| Vemurafenib (Reference) | BRAFV600E | 30 |

Data compiled from studies on 5-chloro-indole-2-carboxylate and 5-substituted-indole-2-carboxamide derivatives. nih.govrsc.org

Consistent with their activity as kinase inhibitors, derivatives based on the 5-chloro-aromatic scaffold exhibit potent antiproliferative effects across a range of human cancer cell lines.

The 5-chloro-indole-2-carboxylate derivatives mentioned previously were tested against a panel of four cancer cell lines, with several compounds showing GI50 values more potent than the reference drug erlotinib against the MCF-7 breast cancer cell line. nih.gov For example, compound 3e (m-piperidin-1-yl derivative) was the most active, with a mean GI50 of 29 nM. nih.gov

In a different study, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, which feature a 5-chloro-substituted ring, were shown to inhibit the viability of Jurkat (T-cell lymphoma) and HL-60RG (leukemia) cells in a dose-dependent manner. nih.gov These findings indicate that the 5-chloro-benzoyl moiety is a key pharmacophore for anticancer activity. Indole-aryl amide derivatives have also demonstrated selective toxicity towards malignant cell lines such as HT29 colon cancer cells, while sparing healthy cells. mdpi.com

Table 3: Antiproliferative Activity of 5-Chloro-Substituted Derivatives Against Various Cancer Cell Lines

| Compound Series | Specific Compound | Cancer Cell Line | Activity Metric | Value (nM) |

|---|---|---|---|---|

| 5-Chloro-indole-2-carboxylates | 3a (R=H) | MCF-7 (Breast) | GI50 | 35 |

| 3b (R=p-morpholino) | MCF-7 (Breast) | GI50 | 31 | |

| 3e (R=m-piperidino) | LOX-IMVI (Melanoma) | IC50 | 960 | |

| 5-Substituted-indole-2-carboxamides | 5i | Mean of 4 cell lines | GI50 | 49 |

| 5j | Mean of 4 cell lines | GI50 | 37 | |

| N-(2-amino-5-chlorobenzoyl)benzamidoximes | Chloride-substituted analog | HL-60RG (Leukemia) | IC50 | <10,000 |

Data compiled from studies on 5-chloro-indole-2-carboxylate, 5-substituted-indole-2-carboxamide, and N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives. nih.govrsc.orgnih.gov

Bacterial biofilms are a major challenge in treating chronic infections due to their high resistance to conventional antibiotics. The development of new agents that can inhibit biofilm formation is a critical area of research. Halogenation of organic molecules has been identified as a promising strategy to enhance antibiofilm activity. mdpi.com

Studies on halogenated compounds have demonstrated their potential as antibiofilm agents. For instance, a study investigating halogenated pyrimidine (B1678525) derivatives found that 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (24DC5IPP) was a potent biofilm inhibitor against Staphylococcus aureus. mdpi.com In another study, halogenated phenylboronic acids, specifically 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA), effectively eradicated biofilms of Vibrio parahaemolyticus. nih.gov These compounds were shown to hinder the development of biofilm-associated virulence factors, including motility and aggregation. nih.gov

These findings suggest that the combination of chlorine and iodine in the this compound scaffold could confer significant antibiofilm properties. The presence of these two different halogens may offer a synergistic effect, enhancing the molecule's ability to disrupt biofilm formation or eradicate established biofilms in various microbial models.

Table 4: Antibiofilm Activity of Related Halogenated Compounds

| Compound | Target Microbe | Observed Effect |

|---|---|---|

| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (24DC5IPP) | Staphylococcus aureus | Potent biofilm inhibition |

| 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | Vibrio parahaemolyticus | Antibacterial and antibiofilm activity (MIC = 100 µg/mL) |

| 2-fluoro-5-iodophenylboronic acid (FIPBA) | Vibrio parahaemolyticus | Antibacterial and antibiofilm activity (MIC = 100 µg/mL) |

Data sourced from studies on halogenated pyrimidines and phenylboronic acids. mdpi.comnih.gov

Mechanistic Investigations of In Vitro Biological Actions

Detailed mechanistic studies on the in vitro biological effects of this compound are not present in the current body of scientific publications. Such investigations are crucial for understanding the therapeutic potential and mode of action of a compound.

No molecular docking studies for this compound have been published. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug design for understanding binding affinities and modes of interaction with biological targets like enzymes and receptors. The absence of such studies indicates that the interaction of this compound with specific biological targets has not been computationally modeled or publicly disclosed.

There is no documented evidence from in vitro studies to suggest that this compound can modulate cellular pathways, such as inducing cell cycle arrest or apoptosis. Research in this area would typically involve treating cell lines with the compound and observing its effects on cell proliferation, viability, and the expression of key proteins involved in these cellular processes. The lack of such reports suggests that this compound has not been investigated for its potential as an agent that can influence these fundamental cellular functions.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

The derivatization of 5-Chloro-2-iodobenzamide is pivotal for accessing novel chemical entities with tailored properties. While traditional methods for amide synthesis and aromatic functionalization are well-established, future research is directed towards developing more efficient, sustainable, and versatile synthetic protocols. The presence of the highly polarizable and reactive iodine atom makes the compound an excellent substrate for metal-catalyzed cross-coupling reactions. vulcanchem.com

Key areas for future exploration include:

Advanced Catalytic Systems: Research into novel catalysts, including those based on palladium, copper, and nickel, is crucial. The development of catalysts with higher turnover numbers, broader functional group tolerance, and the ability to operate under milder conditions (e.g., lower temperatures, greener solvents) will be a primary focus. Copper-catalyzed reactions, for instance, have shown promise for the activation of 2-iodobenzamides to generate aryl radicals for subsequent transformations. acs.org

Photoredox and Electrochemical Synthesis: These emerging techniques offer metal-free or metal-lean alternatives to traditional cross-coupling reactions. Harnessing visible light or electrical current to drive reactions can lead to unique reactivity patterns and improved sustainability. Such methods could be employed for C-H functionalization or the introduction of complex fragments at various positions on the benzamide (B126) scaffold.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing. Applying flow chemistry to the synthesis and derivatization of this compound can improve reaction yields, reduce reaction times, and allow for safer handling of reactive intermediates, facilitating scalability.

| Synthetic Approach | Potential Catalyst/Mediator | Reaction Conditions | Anticipated Advantages |

| Cross-Coupling | Palladium, Copper, Nickel complexes | Mild temperature, various solvents | High efficiency, broad substrate scope for C-C, C-N, C-O bond formation. |

| Photoredox Catalysis | Organic dyes, Iridium/Ruthenium complexes | Visible light, room temperature | Metal-free or lean, high functional group tolerance, novel reactivity. |

| Electrosynthesis | Undivided cell, simple electrodes | Ambient conditions, no external oxidants | Environmentally friendly, high atom economy, operational simplicity. acs.org |

| Flow Chemistry | Packed-bed reactors, microreactors | Optimized temperature/pressure gradients | Enhanced safety, scalability, improved yield and purity. |

Advanced Spectroscopic Techniques for Elucidation of Transient Species

Understanding the mechanisms of reactions involving this compound is fundamental to optimizing existing synthetic methods and discovering new ones. Many reactions, particularly those involving organometallic catalysts or photoredox cycles, proceed through short-lived, highly reactive intermediates. Advanced spectroscopic techniques are essential for detecting and characterizing these transient species.

Future research will likely involve the application of:

In Situ Spectroscopy: Techniques such as in situ NMR, IR (Infrared), and Raman spectroscopy allow for real-time monitoring of reaction progress. This provides valuable kinetic data and helps identify key intermediates that accumulate during the reaction, offering insights into the reaction pathway.

Time-Resolved Spectroscopy: Ultrafast techniques like pump-probe spectroscopy can detect species with lifetimes on the femtosecond to microsecond timescale. This is particularly useful for studying photoexcited states in photoredox catalysis or the initial steps of catalyst activation.

Operando Mass Spectrometry: Coupling a mass spectrometer directly to a reaction vessel allows for the continuous sampling and analysis of the reaction mixture. This can help identify transient intermediates and byproducts, aiding in the elucidation of complex reaction networks.

| Technique | Information Provided | Applicability to this compound Reactions |

| In Situ NMR/IR | Structural information on intermediates, reaction kinetics. | Monitoring catalytic cycles in cross-coupling reactions. |

| Time-Resolved Spectroscopy | Characterization of excited states, radical ions. | Elucidating mechanisms in photoredox-catalyzed derivatizations. |

| Operando Mass Spectrometry | Identification of transient species and reaction byproducts. | Mapping complex reaction networks and catalyst deactivation pathways. |

Predictive Modeling for Reactivity and In Vitro Bioactivity

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Predictive modeling can accelerate the discovery process by prioritizing synthetic targets and providing insights into molecular behavior, thereby reducing the need for extensive empirical screening.

For this compound and its derivatives, key modeling approaches include:

Density Functional Theory (DFT): DFT calculations can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic properties of the molecule. This can guide the selection of optimal reaction conditions and catalysts for synthetic transformations.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for derivatives of this compound, researchers can predict the in vitro bioactivity of unsynthesized analogues, guiding the design of more potent compounds.

Molecular Docking and Dynamics: These techniques simulate the interaction between a small molecule (ligand) and a biological target (e.g., an enzyme or receptor). Docking can predict the preferred binding mode and affinity of this compound derivatives to a specific protein, providing a rationale for their biological activity and suggesting modifications to improve potency and selectivity. Benzamide derivatives are known to possess a range of biological activities, including antimicrobial and anticancer properties, making them suitable candidates for such studies. smolecule.com

| Modeling Technique | Primary Application | Potential Insights for this compound |

| DFT | Mechanistic studies, reactivity prediction. | Optimizing catalysts and conditions for cross-coupling reactions. |

| QSAR | Predicting biological activity. | Identifying key structural features for enhanced in vitro potency. |

| Molecular Docking | Simulating ligand-protein interactions. | Guiding the design of selective enzyme inhibitors or receptor modulators. |

Design of Highly Selective and Potent In Vitro Biological Probes

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a biological system. The this compound scaffold is an excellent starting point for the development of such probes due to its synthetic tractability and the known biological activities of the broader benzamide class.

Future design strategies will focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.